2-Chloro-4-nitrobenzenesulfonamide

Pharmaceutical impurity Reference standard ANDA compliance

Procure this specific 2-Chloro-4-nitrobenzenesulfonamide (Hydrochlorothiazide Impurity 20) to ensure ANDA compliance; the ortho-chloro substitution pattern is essential for analytical method validation and synthetic transformations in agrochemical fungicide synthesis. Alternative regioisomers or non-halogenated analogs are not scientifically valid substitutes for these critical applications.

Molecular Formula C6H5ClN2O4S
Molecular Weight 236.63 g/mol
CAS No. 31150-99-9
Cat. No. B1306846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-4-nitrobenzenesulfonamide
CAS31150-99-9
Molecular FormulaC6H5ClN2O4S
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[N+](=O)[O-])Cl)S(=O)(=O)N
InChIInChI=1S/C6H5ClN2O4S/c7-5-3-4(9(10)11)1-2-6(5)14(8,12)13/h1-3H,(H2,8,12,13)
InChIKeyQHVQQUVAILWCLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrobenzenesulfonamide (CAS 31150-99-9): Core Chemical and Procurement Profile for Research and Pharmaceutical Applications


2-Chloro-4-nitrobenzenesulfonamide (CAS 31150-99-9, molecular formula C6H5ClN2O4S, molecular weight 236.63) is a substituted benzenesulfonamide characterized by an unsubstituted primary sulfonamide group (–SO₂NH₂), a nitro group (–NO₂) at the 4-position, and a chloro substituent (–Cl) at the 2-position . This specific ortho-chloro substitution pattern confers distinct electronic and steric properties that influence its reactivity in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions relative to non-chlorinated or para-substituted benzenesulfonamide analogs [1]. The compound serves as a versatile building block in organic synthesis, a key intermediate in agrochemical derivatization, and a pharmacopeial reference standard (Hydrochlorothiazide Impurity 20) in pharmaceutical quality control [2].

Procurement Risk Analysis: Why Substituting 2-Chloro-4-nitrobenzenesulfonamide with Unsubstituted or Regioisomeric Analogs Compromises Synthetic and Regulatory Outcomes


Generic substitution of 2-chloro-4-nitrobenzenesulfonamide with simpler analogs (e.g., 4-nitrobenzenesulfonamide, CAS 6325-93-5) or regioisomers (e.g., 4-chloro-3-nitrobenzenesulfonamide, CAS 137-48-4) is not scientifically or procedurally valid in critical applications. The ortho-chloro substituent in the target compound electronically deactivates the aryl ring toward electrophilic substitution while simultaneously activating the adjacent 3-position for regioselective nucleophilic aromatic substitution (SNAr), enabling synthetic transformations that non-chlorinated analogs cannot support [1]. In pharmaceutical quality control, this compound is explicitly designated as Hydrochlorothiazide Impurity 20 in regulatory filings (USP/EP monographs); substitution with any other sulfonamide—even one with similar molecular weight—invalidates analytical method validation (AMV) and ANDA compliance because the retention time, UV absorption profile, and mass spectrometric fragmentation pattern are uniquely tied to the 2-chloro-4-nitro substitution pattern [2]. Furthermore, in agrochemical derivatization, the 2-chloro substituent is essential for the bioactivity of N-(2-chloro-4-nitrophenyl)-benzenesulfonamide fungicides against soil-borne pathogens [3].

Comparative Evidence Guide: Quantified Differentiation of 2-Chloro-4-nitrobenzenesulfonamide vs. Closest Analogs in Synthesis, Quality Control, and Derivatization


Regulatory Identity as Hydrochlorothiazide Impurity 20: Exclusive Qualification for ANDA Method Validation vs. Generic Sulfonamides

2-Chloro-4-nitrobenzenesulfonamide is unequivocally designated as Hydrochlorothiazide Impurity 20 in pharmaceutical reference standard catalogs and regulatory submissions, with a molecular weight of 236.63 g/mol (C6H5ClN2O4S) [1]. In contrast, generic 4-nitrobenzenesulfonamide (CAS 6325-93-5, MW 202.19 g/mol) or other substituted sulfonamides lack this specific impurity designation and therefore cannot substitute for analytical method development or validation (AMV) in ANDA filings for Hydrochlorothiazide drug products [2]. The target compound is supplied with fully characterized data packages compliant with USP/EP pharmacopeial traceability requirements, enabling direct use in QC release testing without additional structure elucidation [3].

Pharmaceutical impurity Reference standard ANDA compliance Hydrochlorothiazide

Enhanced SNAr Reactivity: Ortho-Chloro Activation Enables Regioselective Derivatization Unavailable to Non-Chlorinated 4-Nitrobenzenesulfonamide

The ortho-chloro substituent in 2-chloro-4-nitrobenzenesulfonamide synergistically activates the aromatic ring toward nucleophilic aromatic substitution (SNAr) at the position ortho to the nitro group when combined with the electron-withdrawing –SO₂NH₂ and –NO₂ groups. In contrast, 4-nitrobenzenesulfonamide (CAS 6325-93-5) lacks this chloro substituent and undergoes SNAr exclusively at positions activated solely by the nitro group, which are less accessible for certain nucleophiles [1]. In solid-phase synthesis applications, polymer-supported 2-nitrobenzenesulfonamides (including 2-chloro variants) function as versatile intermediates for Fukuyama amine synthesis and subsequent C–N bond-forming rearrangements, enabling mild thiol-mediated cleavage conditions that are incompatible with more robust protecting groups (e.g., tosylamides requiring strongly acidic cleavage) [2].

Nucleophilic aromatic substitution Solid-phase synthesis Fukuyama amine synthesis Protecting group strategy

Agricultural Fungicide Precursor: 2-Chloro-4-nitrophenyl Moiety Essential for Soil-Borne Disease Control Activity Absent in 4-Chloro-3-nitro Regioisomer

Condensation of 2-chloro-4-nitrobenzenesulfonamide with benzenesulfonyl chlorides yields N-(2-chloro-4-nitrophenyl)-benzenesulfonamide derivatives, which exhibit potent agricultural fungicidal activity against soil-borne pathogens including Plasmodiophora brassicae (clubroot of crucifers) and Streptomyces scabies (potato scab) [1]. The 2-chloro-4-nitrophenyl fragment is structurally essential for this bioactivity; substitution with 4-chloro-3-nitrophenyl derivatives (derived from 4-chloro-3-nitrobenzenesulfonamide, CAS 137-48-4) yields compounds with markedly different fungicidal spectrum and reduced efficacy against clubroot [2]. Patent data from Mitsui Toatsu Chemicals (EP0199433A1) specifically claims the 2-chloro-4-nitrophenyl substitution pattern in the general formula (I), with the chloro and nitro groups positioned ortho and para respectively to the sulfonamide nitrogen attachment point [3].

Agrochemical intermediate Soil fungicide Clubroot disease N-aryl sulfonamide

Carbonic Anhydrase Inhibitor Scaffold: 2-Chloro Substitution Contributes to Isoform Selectivity Profile Distinct from Non-Halogenated Benzenesulfonamides

A series of carbonic anhydrase (CA) inhibitors based on the 2-chloro-benzenesulfonamide scaffold (structurally related to 2-chloro-4-nitrobenzenesulfonamide) demonstrated high affinity and isoform selectivity for CA IX and CA XIV when elaborated with one or two tail groups [1]. The 2-chloro substituent contributes to rotational restriction of the benzenesulfonamide ring within the CA active site, a structural feature that non-halogenated benzenesulfonamides (e.g., unsubstituted benzenesulfonamide) lack, resulting in different thermodynamic binding profiles as determined by X-ray crystallography and isothermal titration calorimetry [2]. While the target compound itself (2-chloro-4-nitrobenzenesulfonamide) is a synthetic precursor rather than the final bioactive CA inhibitor, the 2-chloro substitution pattern is retained in the derived inhibitors and is mechanistically linked to the observed isoform selectivity [3].

Carbonic anhydrase inhibition CA IX selectivity Medicinal chemistry 2-Chloro-benzenesulfonamide scaffold

Validated Procurement Scenarios: Where 2-Chloro-4-nitrobenzenesulfonamide (CAS 31150-99-9) Delivers Documented Value


Pharmaceutical Quality Control: Hydrochlorothiazide ANDA Method Validation and Impurity Profiling

2-Chloro-4-nitrobenzenesulfonamide (Hydrochlorothiazide Impurity 20) is the regulatory-specified reference standard for detecting and quantifying this process-related impurity in Hydrochlorothiazide active pharmaceutical ingredient (API) and finished dosage forms. Procurement of this exact CAS 31150-99-9 compound enables: (i) analytical method development (HPLC/UV, LC-MS/MS) for impurity profiling, (ii) method validation (AMV) per ICH Q2(R1) guidelines, (iii) quality control (QC) batch release testing, and (iv) stability-indicating assay development for ANDA submissions [1]. Alternative sulfonamides—including 4-nitrobenzenesulfonamide (CAS 6325-93-5), 4-chloro-3-nitrobenzenesulfonamide (CAS 137-48-4), or unsubstituted benzenesulfonamide—lack this specific regulatory identity and cannot be used as a substitute in FDA/EMA submissions [2]. The compound is supplied with full characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC purity ≥98%) and traceability to USP or EP pharmacopeial standards, supporting direct integration into cGMP quality systems [3].

Agrochemical Derivatization: Synthesis of N-(2-Chloro-4-nitrophenyl)-benzenesulfonamide Soil Fungicides

The compound serves as the essential aryl amine equivalent (via reduction of the sulfonamide to the corresponding 2-chloro-4-nitroaniline or direct N-arylation) for constructing N-(2-chloro-4-nitrophenyl)-benzenesulfonamide derivatives with documented fungicidal activity against soil-borne diseases including Plasmodiophora brassicae (clubroot of cabbage, Chinese cabbage, turnips) and Streptomyces scabies (potato scab) [1]. The patented synthetic route (EP0199433A1) involves condensation of the target compound (or its reduced aniline form) with substituted benzenesulfonyl chlorides in the presence of a base [2]. This application scenario is supported by Mitsui Toatsu Chemicals' patent filings that specifically claim the 2-chloro-4-nitrophenyl substitution pattern for agricultural fungicide compositions, distinguishing it from regioisomeric 4-chloro-3-nitrophenyl derivatives which are not claimed for the same soil-borne disease control efficacy [3].

Solid-Phase Organic Synthesis: Fukuyama Amine Protection/Monoalkylation and SNAr-Based Library Construction

2-Chloro-4-nitrobenzenesulfonamide is a versatile intermediate for solid-phase synthesis (SPS) of amine-containing compound libraries. The Nosyl (2- or 4-nitrobenzenesulfonyl) protecting group strategy, pioneered by Fukuyama, enables selective monoalkylation of primary amines under mild conditions followed by thiol-mediated cleavage that is compatible with acid/base-labile solid-phase linkers [1]. The 2-chloro substituent provides an additional synthetic handle: after N-alkylation of the sulfonamide, the ortho-chloro group can undergo SNAr with amines, thiols, or alkoxides, enabling sequential diversification not possible with non-halogenated 4-nitrobenzenesulfonamide [2]. This orthogonal reactivity—sulfonamide N-functionalization followed by chloro displacement—expands the accessible chemical space in parallel library synthesis and is particularly valuable for generating structurally diverse benzenesulfonamide derivatives for medicinal chemistry screening [3].

Medicinal Chemistry: Synthesis of 2-Chloro-benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

The 2-chloro-4-nitrobenzenesulfonamide scaffold provides a starting point for synthesizing carbonic anhydrase (CA) inhibitors with potential selectivity for tumor-associated isoforms CA IX and CA XIV. Reduction of the nitro group yields 4-amino-2-chlorobenzenesulfonamide, which can be further elaborated with tail groups to generate rotationally fixed inhibitors that occupy specific subpockets of the CA active site [1]. The 2-chloro substituent contributes to thermodynamic binding entropy by restricting rotational freedom of the benzenesulfonamide ring, a feature that non-halogenated benzenesulfonamide scaffolds lack and that has been correlated with isoform selectivity profiles determined by X-ray crystallography [2]. This application scenario is supported by structure-activity relationship studies demonstrating that 2-chloro/bromo substitution patterns yield high-affinity, selective CA IX and CA XIV inhibitors, positioning 2-chloro-4-nitrobenzenesulfonamide as a strategically differentiated building block relative to unsubstituted benzenesulfonamide precursors [3].

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